![molecular formula C3H6N6O B3155952 2-(1H-tetrazol-1-yl)acetohydrazide CAS No. 81548-04-1](/img/structure/B3155952.png)
2-(1H-tetrazol-1-yl)acetohydrazide
Overview
Description
2-(1H-tetrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C3H6N6O and a molecular weight of 142.12 . It is also known as Tetrazol-1-yl-acetic acid hydrazide .
Synthesis Analysis
The synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide and its derivatives has been reported in several studies . For instance, one study described the synthesis of Schiff bases of 2-(1H-tetrazol-1-yl)acetohydrazide by treating it with different aromatic aldehydes . Another study reported the synthesis of pyrazoline derivatives by cyclization of chalcones with 2-(1H-tetrazol-1-yl)acetohydrazide under basic conditions .Molecular Structure Analysis
The molecular structure of 2-(1H-tetrazol-1-yl)acetohydrazide has been characterized in several studies . For example, one study reported the crystal structure of the compound, revealing that it forms a two-dimensional network due to O-H⋯O and O-H⋯N hydrogen bonds . Another study reported the synthesis and characterization of new complexes based on 2-(1H-tetrazol-1-yl)acetic acid .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-tetrazol-1-yl)acetohydrazide are not widely reported, the compound is known to participate in the formation of various derivatives, such as Schiff bases and pyrazoline derivatives .It should be stored at a temperature between 2 and 8 degrees Celsius .
Scientific Research Applications
- 2-(1H-tetrazol-1-yl)acetohydrazide serves as a crucial raw material for preparing several antibiotic drugs. Researchers have explored its potential in drug development, making it an essential pharmaceutical intermediate .
- Recent studies highlight the excellent coordination properties of tetrazole acetic acid derivatives. These properties make it valuable in coordination chemistry research .
- Dilute 1H-tetrazole in acetonitrile is commonly used for DNA synthesis in biochemistry. The presence of free N-H groups contributes to the acidic nature of tetrazoles, facilitating the formation of both aliphatic and aromatic heterocyclic compounds .
- These compounds exhibit in vitro antimicrobial activity, making them potential candidates for further investigation in the field of infectious disease research .
Antibiotic Drug Synthesis
Coordination Chemistry
DNA Synthesis
Antimicrobial Activity
Chromatography and Mass Spectrometry
Safety and Hazards
Future Directions
The future directions for research on 2-(1H-tetrazol-1-yl)acetohydrazide could involve further exploration of its biological activities and potential therapeutic applications. Given the reported activities of tetrazole derivatives , 2-(1H-tetrazol-1-yl)acetohydrazide could be a promising candidate for drug development.
Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
Tetrazole derivatives are known to interact with their targets through complementary surfaces or simulated docking methodology of protein and ligand pairwise interaction energies .
Biochemical Pathways
Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may influence multiple pathways.
Pharmacokinetics
The compound’s molecular weight of 14212 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
2-(tetrazol-1-yl)acetohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-6-3(10)1-9-2-5-7-8-9/h2H,1,4H2,(H,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORFIZIPBBRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286091 | |
Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-tetrazol-1-yl)acetohydrazide | |
CAS RN |
81548-04-1 | |
Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81548-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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